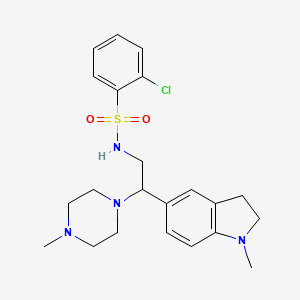

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O2S/c1-25-11-13-27(14-12-25)21(17-7-8-20-18(15-17)9-10-26(20)2)16-24-30(28,29)22-6-4-3-5-19(22)23/h3-8,15,21,24H,9-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADKSFFSCSIVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: Starting with the synthesis of 1-methylindole, which can be achieved through Fischer indole synthesis.

Piperazine Derivative Synthesis: The 4-methylpiperazine can be synthesized through the reaction of piperazine with methyl iodide.

Coupling Reaction: The indole and piperazine derivatives are then coupled using a suitable linker, such as a bromoethyl compound.

Sulfonamide Formation: Finally, the coupled product is reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro group in the benzene ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound belongs to the class of sulfonamides characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its molecular formula is C23H30ClN4O2S, with a molecular weight of approximately 393.93 g/mol. The synthesis typically involves multi-step organic reactions, utilizing solvents like dichloromethane or dimethylformamide, followed by purification techniques such as recrystallization or chromatography.

Antidepressant and Anxiolytic Effects

The primary application of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is its role as a selective antagonist of the 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety disorders. Preclinical studies have demonstrated that this compound can effectively reduce anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for anxiety and depression.

Antitumor Properties

Emerging research indicates that compounds structurally similar to 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide exhibit antitumor activity. For instance, studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation in various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The mechanism of action may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have documented the efficacy of sulfonamide derivatives similar to 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide:

- Anticancer Activity : In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against multiple cancer cell lines with selectivity ratios indicating their potential for targeted therapy .

- Antimicrobial Properties : Some related compounds have demonstrated effective antimicrobial activity against various pathogens, suggesting broader applications in infectious disease management .

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The indole and piperazine moieties might interact with different molecular targets, potentially leading to a multi-faceted mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

- Core Structure : Both compounds share a 2-chlorobenzenesulfonamide backbone.

- Key Differences: Chlorsulfuron incorporates a triazine-urea substituent instead of the ethyl-piperazine-indole group. Application: Chlorsulfuron is a sulfonylurea herbicide that inhibits acetolactate synthase in plants .

- Physicochemical Properties :

- The triazine group in chlorsulfuron enhances its herbicidal specificity, while the piperazine in the target compound likely improves solubility and blood-brain barrier penetration.

WDR5-0102 (2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide)

- Core Structure : WDR5-0102 is a benzamide derivative, whereas the target compound is a benzenesulfonamide.

- Key Differences: Functional Group: The sulfonamide group (target compound) is more acidic and polar than the benzamide’s amide group (WDR5-0102), affecting pharmacokinetics. Substituents: Both share a 4-methylpiperazine group, but WDR5-0102 includes a nitro group, which may confer redox activity or metabolic instability.

Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide)

- Core Structure : Propachlor is a chloroacetamide herbicide.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Sulfonamide vs. Amide : The sulfonamide group in the target compound increases acidity (pKa ~1–2) compared to benzamides (pKa ~8–10), enhancing solubility and hydrogen-bonding capacity for receptor interactions.

- Piperazine Role : The 4-methylpiperazine moiety, common in both the target compound and WDR5-0102, likely improves bioavailability and metabolic stability by modulating basicity and solubility .

- Indole Pharmacophore : The 1-methylindolin-5-yl group may confer affinity for serotonin (5-HT) or dopamine receptors, a feature absent in the compared herbicides.

Actividad Biológica

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, also referred to as DU 125530, is a novel compound that has garnered attention due to its potential biological activities, particularly as a selective antagonist of the 5-HT1A receptor. This compound belongs to the sulfonamide class, known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 393.93 g/mol. Its structure includes a chloro substituent, an indoline moiety, and a piperazine derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H29ClN4O2S |

| Molecular Weight | 393.93 g/mol |

| CAS Number | 922089-37-0 |

The biological activity of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide primarily involves its action as a 5-HT1A receptor antagonist . This receptor is implicated in various neuropsychiatric disorders, including anxiety and depression. By inhibiting this receptor, the compound may help modulate serotonin levels in the brain, potentially alleviating symptoms associated with mood disorders.

Antiproliferative Activity

Research has indicated that sulfonamide derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate significant inhibitory effects on cancer cell proliferation in vitro. The specific antiproliferative activity of this compound against cell lines such as HepG2 (liver), MCF-7 (breast), and HT-29 (colon) has not been explicitly detailed, but the structural similarities suggest potential efficacy .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various sulfonamide derivatives, including those structurally related to 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide. The following findings highlight its potential:

- Antagonistic Activity : In vitro assays have confirmed that DU 125530 acts as a selective antagonist for the 5-HT1A receptor, which is crucial for its proposed therapeutic applications in treating anxiety and mood disorders.

- Binding Affinity : Comparative studies with other sulfonamide derivatives have shown that chlorinated compounds often exhibit enhanced binding affinity towards target enzymes or receptors. This suggests that modifications in the chemical structure can significantly influence biological activity .

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions utilizing indoline and piperazine derivatives. Techniques such as NMR and IR spectroscopy are employed for characterization, confirming the molecular structure .

Quantitative Data

Quantitative data regarding inhibition constants (IC50 values) for this compound are essential to gauge its potency compared to existing drugs. While specific IC50 values for DU 125530 have not been published extensively, related compounds in the literature have shown varying degrees of potency against specific targets.

Q & A

Q. What computational models predict metabolic stability and toxicity?

- Tools :

- ADMET Predictors : Simulate CYP3A4/2D6 metabolism and hERG inhibition risk .

- Molecular Dynamics (MD) : Model interactions with blood-brain barrier transporters (e.g., P-glycoprotein) .

- Validation : Compare predicted vs. experimental microsomal half-lives (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.